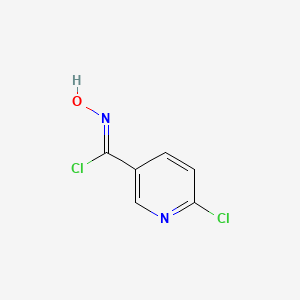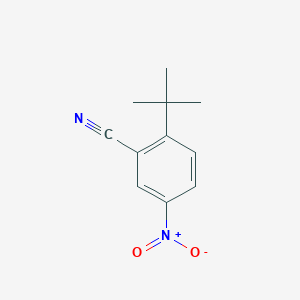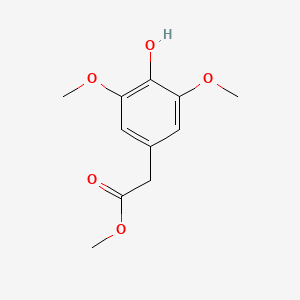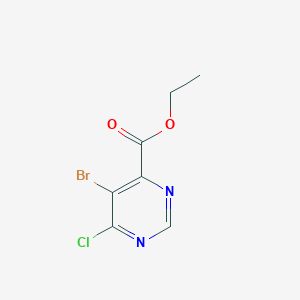
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, abbreviated as 5-AMPC, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid, which is soluble in hot water and alcohol. 5-AMPC has a number of potential applications in the pharmaceutical industry, including as an inhibitor of certain enzymes, as a drug for treating certain diseases, and as a potential therapeutic agent for certain conditions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The compound 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its derivatives exhibit intriguing crystal and molecular structures. Fathima et al. (2014) analyzed a similar compound, focusing on its intermolecular interactions and crystal structure. Their study highlighted the significance of intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and contribute to the formation of specific molecular motifs (Fathima, Khazi, Khazi, & Begum, 2014).
Synthetic Applications and Antimicrobial Properties
The chemical has also been a key component in the synthesis of novel compounds. Puthran et al. (2019) utilized a derivative of this compound in the synthesis of novel Schiff bases. These bases exhibited significant antimicrobial activity, showcasing the compound's potential in creating biologically active substances (Puthran et al., 2019).
Electronic Properties and Interaction with Fullerene
The electronic properties of this chemical have also been a subject of research. A study in 2022 explored its interaction with fullerene molecules, revealing insights into its electronic spectra, biological activities, and chemical properties. The research also underscored the enhancement of the compound's spectral properties upon adsorption with fullerene, indicating potential applications in material science or pharmacology (Author, 2022).
Corrosion Inhibition Performance
The derivatives of this compound have been investigated for their corrosion inhibition performance. Yadav et al. (2016) studied two pyranopyrazole derivatives, demonstrating their high inhibition efficiency for mild steel in acidic solutions. This research suggests potential applications of these derivatives in corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Antidepressants, which this compound may be related to, generally work by increasing the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine . They achieve this by inhibiting the reuptake or breakdown of these neurotransmitters, thereby prolonging their activity in the central nervous system .
Biochemical Pathways
Antidepressants often influence the monoaminergic pathways . These pathways involve the neurotransmitters serotonin, dopamine, and norepinephrine, which play crucial roles in mood regulation .
Result of Action
The intended result of antidepressants, which this compound may be related to, is to alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Eigenschaften
IUPAC Name |
5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSBHZKARZXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)


![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)






![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
